Methyl 2-(4-(dimethylamino)phenyl)acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[4-(dimethylamino)phenyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-12(2)10-6-4-9(5-7-10)8-11(13)14-3/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOPCRVYYOGNJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 2 4 Dimethylamino Phenyl Acetate and Analogues
Strategies for Carbon-Carbon Bond Formation
The formation of the carbon-carbon bond between the aromatic ring and the acetate (B1210297) group is a critical step in the synthesis of the target compound. Several methodologies can be employed, including alkylation of enolates, condensation reactions, and acylation strategies.
Alkylation Reactions Utilizing Silyl (B83357) Enol Ethers and Related Nucleophiles
Silyl enol ethers are versatile nucleophiles in organic synthesis, serving as enolate equivalents for carbon-carbon bond formation under milder conditions than traditional enolates. Ketene (B1206846) silyl acetals, which are silyl enol ethers of esters, are particularly relevant for the synthesis of acetate derivatives.
A key strategy involves the alkylation of a ketene silyl acetal (B89532) with a suitable electrophile. For instance, the synthesis of an analogue, methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate, has been achieved through the alkylation of methyl isobutyrate silyl enol ether with bis[4-(dimethylamino)phenyl]methanol. researchgate.net This reaction is effectively promoted by 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which facilitates the formation of a benzylic carbocation from the alcohol, which is then trapped by the ketene silyl acetal. researchgate.net This process proceeds smoothly without the need for metal catalysts or other additives. researchgate.net
The general applicability of this method is highlighted by the successful reaction under mild conditions, providing the desired product in good yield. The reaction demonstrates that benzylic acetates can also be activated by silylium (B1239981) catalysts to react with silyl ketene acetals, expanding the scope of potential electrophiles. uniovi.es
Table 1: Alkylation of a Ketene Silyl Acetal for Analogue Synthesis
| Electrophile | Nucleophile | Promoter/Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| bis[4-(dimethylamino)phenyl]methanol | Methyl isobutyrate silyl acetal | HFIP | 40 | 15 | Methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate | 62 | researchgate.net |
Condensation Reactions Involving Phenylacetone (B166967) and Amide Acetals
Condensation reactions provide another powerful route to functionalized aromatic systems. The reaction of compounds with active methylene (B1212753) groups with amide acetals, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), is a well-established method for introducing a dimethylaminomethylene group. mdpi.comresearchgate.net This reagent reacts readily with active methylene or methyl groups to form enamines, which are valuable synthetic intermediates. mdpi.comresearchgate.net
For example, the optimization of reaction conditions for the condensation of 5-(4-chlorophenyl)-furan-2(3H)-one with DMF-DMA shows that the choice of solvent significantly impacts the reaction efficiency, with toluene (B28343) being superior to more polar solvents like ethanol (B145695) and acetonitrile. mdpi.com While not a direct synthesis of methyl 2-(4-(dimethylamino)phenyl)acetate, this illustrates a key principle: a suitably substituted phenylacetone derivative could potentially undergo condensation with an amide acetal to build a related structural framework.
Table 2: Optimization of Condensation Reaction with DMF-DMA
| Solvent | Temperature | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Ethanol | Reflux | 3 | 50 | mdpi.com |
| Acetonitrile | Reflux | 2.5 | 50 | mdpi.com |
| Benzene (B151609) | Reflux | 2 | 65 | mdpi.com |
| Toluene | Reflux | 1.5 | 80 | mdpi.com |
Acylation Reactions for Acetate Ester Formation
Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds with aromatic rings. wikipedia.orglibretexts.orgbyjus.com In this type of electrophilic aromatic substitution, an acyl group is introduced onto an aromatic ring using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). masterorganicchemistry.comorganic-chemistry.org This approach is typically used to synthesize aryl ketones. organic-chemistry.org For the synthesis of an arylacetic acid ester, a multi-step sequence would be required, for example, via a Willgerodt-Kindler reaction of a corresponding acetophenone, followed by esterification.
A direct acylation to form the phenylacetate (B1230308) structure is less common but conceivable through modern catalytic methods. For instance, the enantioselective C-acylation of silyl ketene acetals has been achieved using planar-chiral heterocycles as catalysts, a process that can create quaternary stereocenters adjacent to a nitrile group. mit.edu This highlights the potential for advanced catalytic systems to achieve challenging acylation transformations.
Derivatization Approaches in Synthesis
When a precursor molecule containing the core carbon framework is available, derivatization reactions are employed to install the final functional groups. For this compound, this involves esterification of the corresponding carboxylic acid and amination of an aromatic ring.
Esterification Methods for Carboxylic Acids
The most direct synthesis of this compound involves the esterification of 4-(dimethylamino)phenylacetic acid. This transformation can be accomplished using several standard protocols.
The Fischer esterification, a well-established method, involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is driven to completion by using the alcohol as the solvent. masterorganicchemistry.com Studies on the esterification of the parent phenylacetic acid have shown high yields (around 80%) using solid acid catalysts like Amberlyst-15, which offers the advantage of being easily separable from the reaction mixture. researchgate.net Other catalysts, such as various metal cation-exchanged montmorillonite (B579905) nanoclays, have also proven effective for the esterification of phenylacetic acid with phenolic compounds, demonstrating the versatility of solid acid catalysts. nih.gov
Alternatively, the carboxylic acid can be activated before reaction with the alcohol. Reagents such as benzotriazole (B28993) esters, formed in situ, can facilitate esterification with tertiary alcohols. researchgate.net Base-catalyzed methods, such as reacting the corresponding acid chloride with sodium methoxide (B1231860) or using potassium hydroxide (B78521) in methanol, are also viable routes. google.com
Table 3: Selected Esterification Methods for Phenylacetic Acid Derivatives
| Carboxylic Acid | Alcohol | Catalyst/Reagent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Phenylacetic Acid | Various | Amberlyst-15 | 110 °C, 6 h | ~80 | researchgate.net |
| Phenylacetic Acid | Methanol | Sulfuric Acid | Reflux | High | masterorganicchemistry.com |
| 3-(Trifluoromethyl)phenylacetic Acid | Methanol | Sulfuric Acid | Reflux | - | google.com |
| Phenylacetic Acid | p-Cresol | Al³⁺-montmorillonite | Toluene, Reflux, 6h | >90 | nih.gov |
Amination Reactions in the Formation of Dimethylamino-Substituted Aromatic Systems
The dimethylamino group can be introduced onto the aromatic ring via nucleophilic aromatic substitution (SₙAr). wikipedia.org This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups positioned ortho or para to a suitable leaving group, such as a halide. wikipedia.orglibretexts.org
For the synthesis of this compound, a plausible precursor would be methyl 2-(4-halophenyl)acetate (e.g., where the halogen is fluorine or chlorine). The reaction of this precursor with dimethylamine (B145610) would displace the halide to form the target compound. The SₙAr mechanism involves the initial attack of the nucleophile to form a negatively charged Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity. libretexts.orgmasterorganicchemistry.com
A practical procedure involves the use of N,N-dimethylformamide (DMF) as a source of dimethylamine, generated in situ through hydroxide-assisted thermal decomposition. nih.gov This method avoids the handling of volatile dimethylamine gas and is tolerant of various functional groups, although it can lead to amide formation with esters under certain conditions. nih.gov Microwave-assisted SₙAr reactions have also been shown to be effective, for example, in the reaction of a substituted terpyridine with dimethylamine in a pressure tube. researchgate.net
Table 4: Examples of Nucleophilic Aromatic Substitution with Dimethylamine
| Substrate | Nucleophile Source | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aryl Fluorides/Chlorides | DMF/KOH | 150 °C | Dimethylamino-arenes | 44-98 | nih.gov |
| 1-Fluoro-2,4-dinitrobenzene | Dimethylamine | Ethanol, RT | 1-(Dimethylamino)-2,4-dinitrobenzene | High | libretexts.org |
| Bromo-terpyridine bisnonaflate | Dimethylamine | THF, Microwave, 100 °C, 3h | Tris(dimethylamino)-terpyridine | - | researchgate.net |
Novel Reagents and Reaction Conditions in Synthetic Pathways
Recent advancements in synthetic organic chemistry have provided a host of new tools and methods applicable to the synthesis of functionalized aromatic compounds like this compound. These innovations often lead to higher yields, greater selectivity, and milder reaction conditions compared to traditional methods.
Fluorinated alcohols, particularly 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have emerged as remarkable solvents and promoters in a variety of organic transformations. nih.govchemicalbook.com The unique properties of HFIP, such as its high ionizing power, strong hydrogen-bond-donating ability, and low nucleophilicity, make it an effective medium for reactions proceeding through carbocationic intermediates. rsc.orgcapes.gov.br
In the context of synthesizing analogues of this compound, HFIP has been shown to facilitate the alkylation of silyl enol ethers with diarylmethanols. For instance, the synthesis of methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate is achieved by reacting bis[4-(dimethylamino)phenyl]methanol with a methyl isobutyrate silyl enol ether in HFIP. rsc.orgnih.gov The reaction proceeds smoothly at a moderate temperature of 40 °C to give the product in good yield. rsc.org
The proposed mechanism involves the HFIP-mediated dehydroxylation of the starting benzhydrol derivative to form a highly stabilized carbocation. rsc.org This intermediate, often characterized by a deep color, is then attacked by the silyl enol ether, which may also be activated by HFIP, to furnish the final product. rsc.org This metal- and additive-free procedure highlights the efficiency and high atom economy of using HFIP as a promoter. rsc.orgnih.gov
Table 1: Comparison of Solvents in the Synthesis of Methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate
| Solvent | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |
| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | 40 | 15 | 62% Yield | rsc.org, nih.gov |
| 2,2,2-Trifluoroethanol (TFE) | 40 | 15 | Low Conversion | nih.gov |
The generation of enolates is a cornerstone of carbon-carbon bond formation in organic synthesis. While traditional methods often employ strong ionic bases like lithium diisopropylamide (LDA), the use of non-ionic organic bases has gained traction due to their enhanced solubility in organic solvents and their ability to generate highly reactive "naked" anions. nih.gov
Phosphazene bases, such as P4-tBu, are exceptionally strong, non-ionic bases that can effectively deprotonate weakly acidic protons, like the α-protons of esters. nih.gov The use of the P4-tBu base to generate the enolate of methyl phenylacetate has been studied, revealing that the nature of the resulting enolate is highly dependent on the solvent system. nih.gov These "naked" or weakly associated enolates exhibit enhanced reactivity in alkylation reactions compared to their lithium counterparts. nih.gov
The advantages of using non-ionic bases include milder reaction conditions and potentially altered selectivity. These bases avoid the introduction of metal cations, which can influence the aggregation state and reactivity of the enolate. nih.gov
Table 2: A Selection of Bases Used in Enolate Formation
| Base | Type | pKa of Conjugate Acid | Common Solvents | Key Features | Reference |
| Lithium diisopropylamide (LDA) | Ionic (Lithium Amide) | ~36 | THF, Ethers | Strong, non-nucleophilic, widely used for quantitative enolate formation. | mdpi.com, nih.gov |
| Sodium Hydride (NaH) | Ionic (Hydride) | >45 | THF, DMF | Heterogeneous, strong, produces H₂ gas as a byproduct. | mdpi.com |
| P4-tBu (Schwesinger Base) | Non-ionic (Phosphazene) | ~30 (in DMSO) | THF | Very strong, produces highly reactive "naked" anions. | nih.gov |
| Sodium Ethoxide (NaOEt) | Ionic (Alkoxide) | ~16 | Ethanol | Weaker base, used when the enolate is stabilized by multiple carbonyls. | mdpi.com |
Palladium-catalyzed cross-coupling and C-H activation reactions represent powerful tools for the functionalization of aromatic rings. rsc.orgnih.gov These methods allow for the introduction of a wide variety of substituents onto an aromatic core, which would be challenging to achieve through classical methods. For the synthesis of derivatives of this compound, palladium catalysis offers a route to modify the phenyl ring with high precision.
Ligand-directed C-H activation is a prominent strategy where a coordinating group on the substrate directs the palladium catalyst to a specific C-H bond, typically at the ortho position. orgsyn.org While the ester group itself is a weak directing group, related functionalities can be employed to guide the catalyst. The catalytic cycle for such transformations can proceed through different pathways, commonly a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) cycle. orgsyn.org
In a typical Pd(II)/Pd(0) cycle, the process may involve C-H activation to form a palladacycle, followed by reductive elimination to form the product and regenerate the Pd(0) catalyst, which is then re-oxidized to Pd(II). orgsyn.org The Pd(II)/Pd(IV) pathway involves the oxidation of a Pd(II) intermediate to a Pd(IV) species, from which the new bond is formed via reductive elimination. orgsyn.org These reactions can be used to form carbon-carbon, carbon-oxygen, carbon-nitrogen, and other bonds. orgsyn.org
While a specific palladium-catalyzed C-H functionalization of this compound is not prominently reported, the principles are well-established for a vast range of aromatic substrates, including other phenylacetate derivatives. mdpi.com
Multi-step Synthetic Sequences Towards Complex Derivatives
The synthesis of more complex molecules often requires multi-step reaction sequences. Phenylacetate derivatives serve as versatile starting materials in such synthetic endeavors.
One example is the synthesis of 2-[(3,4,5-triphenyl)phenyl]acetic acid and its derivatives. nih.gov This multi-step process begins with the construction of a polysubstituted aromatic core, 3,4,5-triphenyltoluene, which is then elaborated over several steps to the final phenylacetic acid product. nih.gov This demonstrates how a simple aromatic structure can be built upon to create significantly more complex molecules with potential biological activities. nih.gov
Another illustrative sequence is the synthesis of methyl 2-(2-acetylphenyl)acetate. This procedure involves the reaction of methyl acetoacetate (B1235776) with 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) in the presence of cesium fluoride. The product of this reaction can then be a precursor for further transformations, highlighting how functional groups can be installed on the phenylacetate framework to enable subsequent chemical modifications.
A further example is the preparation of derivatives of methyl 2-aminoacetyl-4,5-dimethoxyphenylacetate. This synthesis starts with the bromination of methyl 2-acetyl-4,5-dimethoxyphenylacetate, followed by condensation with substituted p-aminobenzoic esters to form aminoacetyl derivatives.
These examples underscore the modularity of synthetic routes starting from phenylacetate building blocks, allowing for the systematic construction of complex target molecules.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone in the structural verification of Methyl 2-(4-(dimethylamino)phenyl)acetate, offering precise insights into the hydrogen and carbon framework of the molecule.
Proton (¹H) NMR Spectral Interpretation for Structural Confirmation
The ¹H NMR spectrum of this compound provides a distinct fingerprint of its proton environments. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum exhibits characteristic signals that confirm the presence of all constituent protons. The aromatic protons on the benzene (B151609) ring, influenced by the electron-donating dimethylamino group and the electron-withdrawing methyl acetate (B1210297) group, typically appear as two distinct doublets. The protons ortho to the dimethylamino group are expected to be shielded and resonate at a lower chemical shift compared to the protons ortho to the acetate substituent. The methylene (B1212753) protons of the acetate group and the methyl protons of the ester and dimethylamino groups each produce a singlet, with their chemical shifts reflecting their respective electronic environments.
| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |
| Aromatic Protons (ortho to CH₂COOCH₃) | ~7.2 | Doublet | 2H |
| Aromatic Protons (ortho to N(CH₃)₂) | ~6.7 | Doublet | 2H |
| Methylene Protons (-CH₂-) | ~3.5 | Singlet | 2H |
| Ester Methyl Protons (-OCH₃) | ~3.6 | Singlet | 3H |
| Dimethylamino Protons (-N(CH₃)₂) | ~2.9 | Singlet | 6H |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Carbon-13 (¹³C) NMR Spectral Analysis for Carbon Backbone Elucidation
Complementing the proton NMR data, the ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The spectrum will show distinct signals for each unique carbon atom. The carbonyl carbon of the ester group is characteristically found at a downfield chemical shift, typically in the range of 170-175 ppm. The aromatic carbons exhibit a pattern of signals reflecting the substitution on the ring; the carbon attached to the nitrogen atom (C-N) is significantly shielded, while the carbon bearing the acetate group (C-C) and the ipso-carbon of the ester group are also clearly distinguishable. The methyl carbons of the ester and dimethylamino groups, along with the methylene carbon, appear at upfield chemical shifts.
| Carbon Assignment | Chemical Shift (δ) ppm |
| Carbonyl Carbon (C=O) | ~172 |
| Aromatic C-N | ~150 |
| Aromatic C-H (ortho to CH₂COOCH₃) | ~130 |
| Aromatic C-H (ortho to N(CH₃)₂) | ~112 |
| Aromatic C-ipso (to CH₂COOCH₃) | ~124 |
| Ester Methyl Carbon (-OCH₃) | ~52 |
| Methylene Carbon (-CH₂-) | ~41 |
| Dimethylamino Carbons (-N(CH₃)₂) | ~40 |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Application of Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques would offer deeper insights into the connectivity of the molecule.
COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling between adjacent protons. For this compound, this would primarily show the correlation between the ortho and meta protons on the aromatic ring, confirming their neighboring relationship.
HMQC (Heteronuclear Multiple Quantum Coherence): An HMQC spectrum would establish the direct one-bond correlations between protons and the carbon atoms they are attached to. This would definitively link the proton signals of the methylene, ester methyl, and dimethylamino groups to their corresponding carbon signals.
As of this writing, specific 2D NMR studies for this compound are not widely available in the surveyed literature. However, the application of these techniques would be a standard and powerful method for unambiguous structural assignment.
NMR Studies on Enolate Association and Structure
The formation of an enolate from this compound would involve the deprotonation of the α-carbon (the methylene group). NMR spectroscopy is a powerful tool for studying the structure and aggregation of such enolates in solution. These studies can provide information on the geometry of the enolate (Z vs. E), the degree of ion pairing with the counter-ion, and the formation of aggregates. Research on the enolate chemistry of related phenylacetate (B1230308) derivatives has been conducted, sometimes employing advanced techniques like high-resolution magic angle spinning (HR-MAS) NMR for solid-phase studies. nih.gov However, specific NMR investigations into the enolate association and structure of this compound itself are not prominently featured in the current body of scientific literature.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly FT-IR, provides valuable information about the functional groups present in a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound is characterized by several key absorption bands that correspond to the vibrational modes of its functional groups. The most prominent feature is the strong absorption band due to the carbonyl (C=O) stretch of the ester group, which typically appears around 1730-1750 cm⁻¹. The C-O stretching vibrations of the ester group will also be present. The aromatic ring gives rise to characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching of the methyl and methylene groups are observed just below 3000 cm⁻¹.
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | ~3000-3100 | Medium-Weak |
| Aliphatic C-H Stretch | ~2800-3000 | Medium |
| Carbonyl (C=O) Stretch | ~1735 | Strong |
| Aromatic C=C Stretch | ~1500-1600 | Medium |
| C-O Stretch (Ester) | ~1150-1250 | Strong |
| C-N Stretch | ~1350 | Medium |
This combination of vibrational bands provides clear evidence for the presence of the ester, the substituted benzene ring, and the dimethylamino group, thus corroborating the structure determined by NMR spectroscopy.
Fourier-Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Modes
FT-Raman spectroscopy provides valuable insights into the vibrational modes of this compound that are complementary to those observed in infrared spectroscopy. The analysis of related substituted phenyl and azo dye compounds reveals characteristic vibrational frequencies. nih.govresearchgate.net For instance, studies on phenyl ring vibrations show distinct modes such as in-plane ring deformation and out-of-plane C-H deformation. nih.gov In similar aromatic structures, phenyl ring breathing modes are also prominent. nih.gov
For the title compound, key Raman shifts are anticipated for the phenyl ring, the ester group, and the dimethylamino moiety. The phenyl ring vibrations are expected to produce signals corresponding to ring stretching and deformation. Specifically, ring breathing modes, which are often strong in Raman spectra, would be indicative of the substituted benzene ring. nih.gov The ester group will have characteristic C=O and C-O stretching vibrations, although the C=O stretch is typically weaker in Raman than in IR. The dimethylamino group contributes with C-N stretching and various CH₃ deformation modes.
Table 1: Predicted Prominent FT-Raman Shifts for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Phenyl Ring | Ring Breathing/Stretching | ~1610, ~1520 |
| Phenyl Ring | In-plane Deformation | ~1010 |
| Phenyl Ring | Out-of-plane CH Deformation | ~995 |
| Ester Group | C=O Stretch | ~1730 |
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
The UV-Vis spectrum of this compound is characterized by electronic transitions within the molecule, providing information about its conjugation system. The presence of the aromatic phenyl ring, the dimethylamino group (an auxochrome), and the ester group influences the absorption wavelengths. The interaction between the lone pair of electrons on the nitrogen atom of the dimethylamino group and the π-system of the benzene ring is particularly significant.
The primary electronic transitions observed are π → π* and n → π* transitions. youtube.comyoutube.com The π → π* transitions, arising from the excitation of electrons from bonding π orbitals to antibonding π* orbitals, are typically of high intensity. The n → π* transitions involve the excitation of non-bonding electrons (from the nitrogen and oxygen atoms) to antibonding π* orbitals and are generally of lower intensity. youtube.com
In similar molecules like dimethylaminoazobenzene, the electronic absorption spectra are influenced by the formation of dimers and the protonation state, with characteristic bands appearing between 400-520 nm. researchgate.net For this compound, strong absorption is expected in the UV region. The primary absorption band is likely due to a π → π* transition within the substituted benzene ring, and its position is red-shifted (shifted to longer wavelengths) due to the electron-donating effect of the dimethylamino group, which extends the conjugation.
Table 2: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent
| Transition Type | Approximate λmax (nm) | Relative Intensity |
|---|---|---|
| π → π* | ~250-280 | High |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of this compound through its fragmentation pattern. The molecular ion peak (M⁺) would confirm the compound's molecular weight.
The fragmentation of the molecule under electron ionization (EI) is predictable based on the functional groups present. miamioh.eduslideshare.net The most characteristic fragmentation pathway for esters is the α-cleavage and the McLafferty rearrangement, though the latter is not possible for this specific molecule due to the lack of a γ-hydrogen on the ester alkyl chain.
A key fragmentation process would be the cleavage of the C-C bond between the carbonyl group and the phenyl ring, leading to the formation of a stable benzylic-type cation. The most prominent peak in the mass spectrum of related methyl phenylacetate is often the tropylium (B1234903) ion (m/z 91), formed after rearrangement of the initial benzyl (B1604629) cation. nih.gov However, in this case, the dimethylamino group will significantly influence the fragmentation. The most favorable cleavage will likely result in a resonance-stabilized cation containing the dimethylaminophenyl moiety.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 193 | [M]⁺ | Molecular Ion |
| 134 | [C₉H₁₂N]⁺ | Loss of ·COOCH₃ |
| 121 | [C₈H₁₁N]⁺ | α-cleavage, formation of dimethylaminobenzyl cation |
Note: The relative intensities of these fragments would depend on their stability.
X-ray Crystallography for Solid-State Molecular Structure Determination
Analysis of Intermolecular Interactions and Crystal Packing
The crystal packing of this compound would be governed by various intermolecular interactions. researchgate.netresearchgate.net Although lacking strong hydrogen bond donors, weak C-H···O and C-H···π interactions are expected to play a significant role in the crystal lattice formation. researchgate.net The dimethylamino group can act as a hydrogen bond acceptor.
Chiral Derivatization and Chromatographic Methods for Absolute Configuration Determination
The parent compound, 2-(4-(dimethylamino)phenyl)acetic acid, is chiral, possessing a stereocenter at the α-carbon. While the methyl ester itself is achiral if the parent acid is racemic, the determination of the absolute configuration of enantiomerically pure forms is crucial in many applications.
When the parent acid is resolved into its enantiomers, derivatization with a chiral reagent, such as a chiral alcohol or amine, can be employed to determine the absolute configuration. nih.govresearchgate.net The resulting diastereomers can be separated and analyzed using chromatographic methods like HPLC or GC, and their spectral properties, particularly NMR, can be used to assign the configuration based on established models like Mosher's method. nih.govfrontiersin.org
Alternatively, modern chiroptical spectroscopic methods like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) can be used to determine the absolute configuration without the need for derivatization. nih.govmdpi.comnih.gov This involves comparing the experimentally measured VCD or ECD spectrum with the spectrum calculated for one of the enantiomers using quantum chemical methods. nih.gov The matching of the spectral signs and intensities allows for an unambiguous assignment of the absolute configuration. nih.govnih.gov Chiral chromatography, particularly preparative methods like Supercritical Fluid Chromatography (SFC), is also a powerful tool for the separation of enantiomers of phenylacetic acid derivatives. researchgate.net
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-(4-(dimethylamino)phenyl)acetic acid |
| Benzylammonium phenylacetate |
| Dimethylaminoazobenzene |
Theoretical Chemistry and Computational Studies
Quantum Chemical Calculations (DFT, TD-DFT)
DFT methods are employed to determine the electronic structure and energy of a molecule, which in turn allows for the prediction of a wide range of properties. nih.gov These calculations are foundational for understanding the molecule's geometry, stability, and reactivity.
Geometry optimization is a computational process used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. nih.gov For Methyl 2-(4-(dimethylamino)phenyl)acetate, this involves determining the bond lengths, bond angles, and dihedral angles that result in the minimum energy conformation. The process typically utilizes a method like B3LYP with a suitable basis set, such as 6-311++G(d,p). mdpi.com
Conformational analysis would further explore the potential energy surface of the molecule to identify different stable conformers and the energy barriers between them. This is particularly relevant due to the rotational freedom around the C-C and C-N bonds connecting the phenyl ring, the acetate (B1210297) group, and the dimethylamino group. In similar structures, such as substituted ferrocenes, steric crowding can lead to notable distortions from idealized geometries, including non-planar arrangements and elongated bonds. wikipedia.org For instance, in hexaferrocenylbenzene, steric hindrance causes the ferrocenyl substituents to be bent and have elongated C-Fe bonds. wikipedia.org
Table 1: Illustrative Optimized Geometrical Parameters for a Related Phenylacetate (B1230308) Structure (Note: This data is representative of a typical phenylacetate derivative and not specific to this compound)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | C=O | 1.21 |
| Bond Length (Å) | C-O | 1.35 |
| Bond Length (Å) | C-C (phenyl) | 1.39 |
| Bond Angle (°) | O=C-O | 124.0 |
| Bond Angle (°) | C-C-H (phenyl) | 120.0 |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity, kinetic stability, and polarizability. biomedres.usnih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to remove an electron from the HOMO and/or add one to the LUMO. biomedres.us This gap is crucial for understanding charge transfer interactions within the molecule. For donor-acceptor systems, such as this compound with its electron-donating dimethylamino group and the phenylacetate moiety, the HOMO is typically localized on the donor part and the LUMO on the acceptor part. This distribution facilitates intramolecular charge transfer (ICT) upon excitation. researchgate.net
Table 2: Representative Frontier Molecular Orbital Energies for a Donor-Acceptor Molecule (Note: Data is illustrative, based on findings for 4-(Dimethylamino) Benzaldehyde conicet.gov.ar)
| Molecular Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.846 |
| ELUMO | -1.532 |
| ΔEHOMO-LUMO | 4.314 |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure, including lone pairs and bond orbitals, and quantifies delocalization effects. materialsciencejournal.orgwisc.edu It investigates intramolecular charge transfer (ICT) by examining the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. materialsciencejournal.org
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.netnih.gov It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions. chemrxiv.org
Typically, red or yellow colors represent regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. nih.gov These areas are often found around electronegative atoms like oxygen and nitrogen. nih.govnih.gov Blue colors indicate regions of positive potential, which are electron-poor and prone to nucleophilic attack, usually located around hydrogen atoms. researchgate.netnih.gov The MEP map for this compound would likely show negative potential concentrated around the oxygen atoms of the acetate group and the nitrogen of the dimethylamino group, highlighting these as key sites for intermolecular interactions.
Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations, typically done at the same DFT level as the geometry optimization, help in the assignment of experimental vibrational bands to specific molecular motions.
The Potential Energy Distribution (PED) analysis is used to provide a detailed description of each vibrational mode by quantifying the contribution of individual bond stretches, angle bends, and torsions. This allows for a precise understanding of the vibrations observed in the experimental spectra. For complex molecules, this computational analysis is essential for accurate spectral interpretation.
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis) and investigating excited-state properties. researchgate.netnih.gov By calculating the vertical excitation energies and oscillator strengths, TD-DFT can predict the wavelengths of maximum absorption (λmax). nih.gov
For a molecule like this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the aromatic system. The presence of the dimethylamino group, a strong auxochrome, is expected to cause a red-shift (bathochromic shift) in the absorption bands compared to unsubstituted phenylacetate. TD-DFT calculations also elucidate the nature of these electronic transitions, confirming whether they involve intramolecular charge transfer (ICT) from the electron-donating dimethylamino group to the phenylacetate core. researchgate.netchemrxiv.org Such ICT is a key feature in many functional organic molecules, influencing their photophysical properties like fluorescence. nih.gov
Reactivity Descriptors and Global Reactivity Parameters
Computational chemistry provides powerful tools to predict the chemical behavior of molecules. For this compound, reactivity descriptors derived from Density Functional Theory (DFT) are instrumental in understanding its stability and reaction preferences. Global reactivity descriptors like chemical hardness, electronic chemical potential, and the electrophilicity index offer a general overview of the molecule's reactivity, while local descriptors pinpoint specific atomic sites prone to attack. scielo.org.mx
Fukui function analysis is a key method within DFT used to identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. nih.govfrontiersin.org The Fukui function, ƒ(r), indicates the change in electron density at a specific point when an electron is added to or removed from the molecule. This allows for the prediction of site selectivity. mdpi.com
While a specific Fukui function analysis for this compound is not available in published literature, the reactivity of its constituent functional groups allows for a robust prediction. The analysis involves calculating the condensed Fukui functions for nucleophilic attack (ƒ+) and electrophilic attack (ƒ-).
Nucleophilic Attack (ƒ+) : Sites with a high ƒ+ value are more susceptible to attack by nucleophiles. In this molecule, the carbonyl carbon of the ester group is expected to be a primary site for nucleophilic attack due to its electrophilic nature. Other potential sites include the carbon atoms on the aromatic ring.
Electrophilic Attack (ƒ-) : Sites with a high ƒ- value are prone to attack by electrophiles. The nitrogen atom of the dimethylamino group is the most likely site for electrophilic attack due to its lone pair of electrons. The electron-donating nature of this group also activates the aromatic ring, particularly the ortho and para positions, making them susceptible to electrophilic substitution. mdpi.com
The dual descriptor (Δƒ(r)) further refines this analysis, providing clear indications of nucleophilic (Δƒ(r) > 0) or electrophilic (Δƒ(r) < 0) tendencies at each atomic site. nih.gov
Table 1: Predicted Local Reactivity Sites from Fukui Function Analysis This table is illustrative and based on the known chemical properties of the functional groups.
| Atom/Region | Expected Dominant Reactivity | Rationale |
|---|---|---|
| Nitrogen (N) Atom | Nucleophilic (High ƒ-) | Electron-rich due to lone pair, readily donates electron density. |
| Carbonyl Carbon (C=O) | Electrophilic (High ƒ+) | Electron-deficient due to the electronegativity of the adjacent oxygen atoms. |
| Aromatic Ring (ortho carbons) | Nucleophilic (High ƒ-) | Activated by the strongly electron-donating dimethylamino group. |
| Ester Oxygen (O-CH₃) | Nucleophilic (Moderate ƒ-) | Possesses lone pairs but is less basic than the nitrogen atom. |
Computational chemistry enables the mapping of reaction energy profiles, including the identification of transition states, which are first-order saddle points on the potential energy surface. ucsb.edu Locating a transition state is more complex than finding an energy minimum, often requiring methods like Synchronous Transit-Guided Quasi-Newton (STQN) or eigenvector-following algorithms. ucsb.eduscm.com
For this compound, several reaction pathways can be computationally explored:
Synthesis : A plausible synthesis involves the SN2 reaction between methyl bromoacetate (B1195939) and 4-vinylaniline (B72439) followed by reduction, or the Fischer esterification of 4-(dimethylamino)phenylacetic acid. For the latter, a computational model would calculate the energy of the reactants, the tetrahedral intermediate, the transition states for proton transfer and water elimination, and the final products. The transition state would feature partially formed and broken bonds, and its structure could be optimized and confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the reaction coordinate. scm.com
Hydrolysis : The base-catalyzed hydrolysis of the ester group is another key reaction. A computational study would model the approach of a hydroxide (B78521) ion to the electrophilic carbonyl carbon, the formation of the tetrahedral intermediate, and the subsequent transition state leading to the expulsion of the methoxide (B1231860) leaving group.
These calculations provide crucial data on activation energies, which in turn determine reaction rates and feasibility under different conditions.
Analysis of Non-Covalent Interactions (NCI)
Non-covalent interactions are critical in determining the supramolecular chemistry, crystal packing, and conformational preferences of molecules.
The n→π* interaction is a weak, stabilizing interaction involving the donation of electron density from a lone pair (n) of a donor atom into an empty antibonding orbital (π) of a nearby carbonyl group or other π-system. harvard.edunih.gov In this compound, a potential n→π interaction could occur between the nitrogen lone pair and the π* orbitals of the phenyl ring, contributing to the electronic communication between the amino and acetate groups.
Steric effects significantly influence the molecule's conformation. numberanalytics.com The dimethylamino group and the methyl acetate substituent create steric hindrance that affects:
Planarity : In N,N-dimethylaniline, steric repulsion between the methyl groups and the ortho-hydrogens of the ring can cause the nitrogen atom to adopt a more pyramidal geometry, reducing conjugation with the π-system. researchgate.net A similar effect is expected here.
Rotational Barriers : The bulk of the substituents introduces rotational barriers around the C(phenyl)-N and C(phenyl)-C(methylene) bonds. The preferred conformation will be a balance between maximizing electronic conjugation and minimizing steric clashes. nih.gov The size of the ester group can influence the degree of rearrangement in related reactions, highlighting the importance of steric factors. nih.gov
While a specific crystal structure for this compound is not publicly documented, analysis of similar structures allows for the prediction of its solid-state interactions. nih.govresearchgate.netmdpi.com
Hydrogen Bonding : As the molecule lacks strong hydrogen bond donors like O-H or N-H, conventional hydrogen bonds are not expected. However, weak C-H···O hydrogen bonds are highly probable. nih.govresearchgate.net These interactions would involve the hydrogen atoms of the methyl and methylene (B1212753) groups acting as donors and the carbonyl oxygen atom acting as the acceptor, linking molecules into chains or layers in the crystal lattice. nih.gov
π-Stacking : The presence of the aromatic phenyl ring makes π-π stacking a dominant interaction for organizing molecules in the solid state. rsc.orgyoutube.com This involves the attractive, noncovalent interaction between the π-electron clouds of adjacent phenyl rings. The stacking can occur in a face-to-face or offset (parallel-displaced) manner. The strength of this interaction is influenced by the electron-donating dimethylamino group, which modifies the quadrupole moment of the ring. youtube.com
Table 2: Plausible Non-Covalent Interactions in the Solid State
| Interaction Type | Donor | Acceptor | Significance |
|---|---|---|---|
| Weak H-Bond | C-H (methylene/methyl) | O=C (carbonyl) | Directs molecular packing into specific motifs (e.g., chains). researchgate.net |
| π-π Stacking | Phenyl Ring (π-system) | Phenyl Ring (π-system) | A primary driving force for crystal packing, leading to layered structures. rsc.org |
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Structural Property Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a mathematical model correlating the chemical structure of a series of compounds with a specific biological activity or physicochemical property. japsonline.comresearchgate.net A QSAR model is not developed for a single compound but for a dataset of analogous molecules. mdpi.comtsijournals.com
To develop a QSAR model that includes this compound, one would follow these steps:
Dataset Assembly : A series of related phenylacetate derivatives with known experimental data for a target activity (e.g., enzyme inhibition, cytotoxicity) would be compiled. nih.govfrontiersin.org
Descriptor Calculation : For each molecule in the series, including the title compound, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure.
Model Development : Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines, Neural Networks), a mathematical equation is generated that links a subset of the most relevant descriptors to the observed activity. frontiersin.orgnih.govnih.gov
Validation : The model's statistical quality and predictive power are rigorously assessed using internal (e.g., leave-one-out cross-validation) and external validation techniques. japsonline.comresearchgate.net
This compound could serve as a single data point within such a study. The values of its calculated descriptors would contribute to building and testing the model.
Table 3: Example Molecular Descriptors for a Hypothetical QSAR Study
| Descriptor Class | Specific Descriptor Example | Property Represented |
|---|---|---|
| Electronic | Dipole Moment, Atomic Charges | Polarity and charge distribution. |
| Topological | Wiener Index, Kier & Hall Indices | Molecular size, shape, and branching. |
| Constitutional | Molecular Weight, Atom Count | Basic molecular composition. |
| Quantum-Chemical | HOMO/LUMO Energies, Hardness | Electron-donating/accepting ability and reactivity. |
| Lipophilicity | LogP | Hydrophobicity and membrane permeability. |
By applying these computational methodologies, a comprehensive theoretical profile of this compound can be established, providing a foundation for predicting its behavior and guiding future experimental work.
Photophysical Properties and Fluorescence Mechanisms
Electronic Absorption and Fluorescence Emission Characteristics
The electronic spectra of compounds featuring the 4-(dimethylamino)phenyl group are characterized by strong absorption bands in the ultraviolet-visible region. These transitions typically originate from the electron-donating dimethylamino group to the electron-accepting part of the molecule, facilitated by a π-conjugated system.
For instance, a related chalcone (B49325) derivative, (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one (DAP), exhibits a primary absorption band that shifts depending on the solvent, located at 413 nm in toluene (B28343) and 417 nm in acetonitrile. mdpi.com Its fluorescence emission is observed as a single peak around 538 nm in acetonitrile. mdpi.com The absorption spectra of such dyes typically show a single main band, and its shape often remains consistent regardless of the concentration, suggesting the absence of ground-state aggregation. mdpi.com
The photophysical properties, including absorption and emission maxima, are highly dependent on the molecular structure and the surrounding environment. For example, extending the conjugation in 4-dimethylamino-chalcone analogues leads to significant bathochromic (red) shifts in both absorption and fluorescence spectra. rsc.org The fluorescence quantum yield, a measure of the emission efficiency, is also sensitive to the molecular structure and solvent environment. In some cases, a low fluorescence quantum yield can indicate that non-radiative decay processes, such as intersystem crossing, are dominant. nih.gov
Table 1: Photophysical Data for (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one (DAP) in Various Solvents Data extracted from a study on the photophysical properties of DAP. mdpi.com
| Solvent | Absorption Max (λ_abs) (nm) | Fluorescence Max (λ_em) (nm) |
| Toluene | 413 | 480 |
| Dimethylformamide | 417 | 541 |
| Acetonitrile | 417 | 538 |
Solvatochromic Behavior and Solvent Polarity Effects
A hallmark of 4-(dimethylamino)phenyl derivatives is their pronounced solvatochromism, where the position of the absorption and, more dramatically, the fluorescence emission bands change with the polarity of the solvent. This behavior is a direct consequence of the change in the molecule's dipole moment upon electronic excitation.
Typically, as solvent polarity increases, the fluorescence emission spectrum exhibits a bathochromic (red) shift. This indicates that the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvent molecules. rsc.orgrsc.org This phenomenon is observed in many related structures. For example, the fluorescence of (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one (DAP) shifts from 480 nm in non-polar toluene to 541 nm in the highly polar solvent dimethylformamide. mdpi.com Similarly, the solvatochromic fluorophore 4-N,N-dimethylamino-1,8-naphthalimide (4-DMN) shows extremely sensitive emission properties, with low intrinsic fluorescence in polar solvents like water, making it a sensitive probe for environmental polarity. nih.govnih.gov
This solvent-dependent shift is a key indicator of a significant increase in the excited state's dipole moment, driven by an intramolecular charge transfer (ICT) process. rsc.orgrsc.org The poorer sensitivity of the absorption maxima compared to the emission maxima towards changes in solvent polarity suggests a smaller degree of solute-solvent dipolar interaction in the ground state compared to the excited state. scirp.org
Intramolecular Charge Transfer (ICT) Excited States in Dimethylamino-Phenyl Systems
The photophysical properties of 4-(dimethylamino)phenyl compounds are fundamentally governed by intramolecular charge transfer (ICT). rsc.orgrsc.org Upon photoexcitation, an electron is redistributed from the electron-donating dimethylamino group to an electron-accepting moiety through the phenyl ring and any associated π-conjugated bridge. This creates a highly polar excited state. rsc.orgnih.gov
The most widely accepted model to describe this phenomenon in many donor-acceptor systems is the Twisted Intramolecular Charge Transfer (TICT) model. nih.gov According to this model, after initial excitation to a locally excited (LE) state, the molecule undergoes a conformational change, typically involving the twisting of the dimethylamino group relative to the phenyl ring. nih.govrsc.org This twisting motion facilitates a more complete charge separation, leading to the formation of a stabilized, highly polar TICT state from which fluorescence occurs.
The dynamics of this ICT process are highly sensitive to the solvent. In highly polar solvents like acetonitrile, the formation of the TICT state can be an ultrafast and barrierless process. rsc.orgrsc.orgresearchgate.net In solvents of moderate polarity, the twisting process may be slower, allowing for an equilibrium between the LE and TICT states. rsc.orgrsc.org In nonpolar solvents, the formation of the polar TICT state is energetically unfavorable, and the twisting process can be completely retarded. rsc.org This solvent-dependent competition between different excited states is the origin of the observed solvatochromism and, in some cases, dual fluorescence.
Development of Fluorescent Chemosensors and Probes Based on Related Chromophores
The sensitivity of the fluorescence of the 4-(dimethylamino)phenyl chromophore to its environment makes it an excellent building block for the design of fluorescent chemosensors and probes. nih.govnih.gov These sensors operate by modulating the ICT process upon interaction with a specific analyte, leading to a detectable change in the fluorescence signal (e.g., intensity, wavelength, or lifetime).
For example, a sensor incorporating the 4-(dimethylamino)phenyl group, 2-{2-[4-(dimethylamino)phenyl]-6-methyl-4H-pyran-4-ylidene}malononitrile (DPM), was designed as a fluorescent chemosensor for low pH values. nih.gov In this system, protonation of the dimethylamino group inhibits the ICT process, causing a change in both the color and fluorescence of the compound, allowing for the ratiometric detection of pH. nih.gov
Derivatives of 4-N,N-dimethylamino-1,8-naphthalimide (4-DMN), which share the principle of a dimethylamino donor group, have been developed as highly sensitive probes for detecting biomolecular interactions. nih.govnih.gov These probes are designed to be virtually non-fluorescent in aqueous environments but exhibit a significant enhancement in fluorescence intensity when they bind to a biological target, such as a protein, and move into a less polar microenvironment. nih.govresearchgate.net This "turn-on" fluorescence response makes them powerful tools for biological sensing and imaging. nih.gov
Spectroscopic Investigations of Host-Guest Complexation and Fluorescence Modulation
The fluorescence of molecules containing the 4-(dimethylamino)phenyl chromophore can be significantly modulated by encapsulating them within the cavity of a larger host molecule in a process known as host-guest complexation. This interaction can alter the photophysical properties of the guest molecule by restricting its conformational freedom, protecting it from the bulk solvent, or facilitating interactions between multiple guest molecules.
Coordination cages and metal-organic frameworks (COFs) are often used as hosts. rsc.orgnih.gov For instance, encapsulating fluorescent dyes within the pores of a host can prevent undesired aggregation, which often quenches fluorescence, thereby enhancing emission. nih.gov The confinement can also suppress non-radiative decay pathways by restricting molecular vibrations and rotations, leading to a higher fluorescence quantum yield. nih.gov
In one study, a tetraphenylethene-based octacationic cage was shown to form a host-guest complex with the dye sulforhodamine 101. researchgate.net This complexation resulted in a higher absolute quantum yield (28.5% vs. 10.5% for the free dye), a larger Stokes shift, and a longer emission lifetime, demonstrating significant modulation of the dye's fluorescence properties upon binding. researchgate.net Such host-guest systems are valuable for developing advanced materials with tunable optical properties for applications like sensing and anti-counterfeiting technologies. rsc.org
Applications in Advanced Organic Synthesis and Materials Science
Methyl 2-(4-(dimethylamino)phenyl)acetate and its Derivatives as Building Blocks in Heterocyclic Synthesis
The core structure of this compound, featuring an active methylene (B1212753) group adjacent to both an ester carbonyl and an aromatic ring, makes it a candidate for condensation reactions that form the backbone of many heterocyclic syntheses. While specific documented examples utilizing this exact ester for the synthesis of pyridines, pyrimidines, and pyrazoles are not prevalent in readily available literature, the reactivity of analogous phenylacetic acid derivatives and compounds with active methylene groups is well-established in the formation of these important heterocyclic scaffolds.
The synthesis of pyridines and pyrimidines often involves the condensation of components that can provide the necessary carbon and nitrogen atoms for the heterocyclic ring. For instance, general methods for pyrimidine (B1678525) synthesis can involve the reaction of ketones or enamines with reagents like amidines. organic-chemistry.org One common route is the Principal Pyrimidine Synthesis, which combines a 1,3-dicarbonyl compound (or its equivalent) with an N-C-N fragment such as urea (B33335) or thiourea (B124793). Another approach involves the cyclization of chalcones with thiourea to yield pyrimidine-2-thiols, which can be further modified. heteroletters.org
Similarly, the synthesis of pyridines can be achieved through various classic reactions, such as the Hantzsch synthesis, which typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849). organic-chemistry.org Modern methods have expanded to include metal-catalyzed cross-coupling reactions and photoinduced functionalization of existing pyridine (B92270) rings. organic-chemistry.org While the active methylene group in this compound could theoretically participate in Knoevenagel-type condensations that precede cyclization, specific protocols detailing its use in major pyridine or pyrimidine syntheses are not extensively documented.
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The most fundamental and widely used method for their synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. dergipark.org.trnih.gov The reaction's regioselectivity can be influenced by the reaction conditions and the nature of the substituents on both reactants. nih.gov
Another significant pathway is the [3+2] cycloaddition reaction between a diazo compound and an alkyne. organic-chemistry.org Given that the parent compound, methyl phenylacetate (B1230308), can be converted into methyl phenyldiazoacetate, this suggests a potential, though not explicitly documented, route where this compound could be transformed into a diazo intermediate for subsequent pyrazole (B372694) synthesis. wikipedia.org Other methods include the reaction of α,β-unsaturated ketones with hydrazines and the use of building blocks like dimethylformamide dimethyl acetal (B89532) (DMFDMA) to create enaminone intermediates that readily cyclize with hydrazines. nih.govresearchgate.net
Analytical Derivatization Reagents
Derivatization is a chemical modification technique used to convert an analyte into a product that is more suitable for analysis by methods like gas chromatography (GC) or high-performance liquid chromatography (HPLC). gcms.cz This process can increase the analyte's volatility, improve its thermal stability, or enhance its detectability by introducing a chromophoric or fluorophoric tag. gcms.czsigmaaldrich.com
For GC analysis, derivatization is crucial for non-volatile compounds containing polar functional groups such as -OH, -NH, and -COOH. gcms.czsigmaaldrich.com Common derivatization reactions include silylation, acylation, and alkylation. gcms.cz Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility and improving peak shape. sigmaaldrich.com While the chemical literature describes a wide array of derivatizing agents, there is no significant evidence to suggest that this compound is itself employed as a standard reagent for the derivatization of other analytes in GC/MS. Its chemical structure lacks the typical highly reactive groups (e.g., silyl (B83357) chlorides, acyl halides) characteristic of derivatizing agents.
In HPLC, derivatization is often performed to attach a fluorescent tag to an analyte that otherwise lacks a native fluorophore, thereby enabling highly sensitive detection. sielc.com This can be done either before the chromatographic separation (pre-column) or after (post-column). Reagents used for this purpose are typically highly fluorescent and possess a reactive group that can covalently bind to the analyte. A search of the scientific literature does not indicate that this compound is used as a derivatization reagent for HPLC-fluorescence detection.
Role as Intermediate in Complex Molecule Synthesis
Phenylacetic acid and its esters are common building blocks and intermediates in the synthesis of more complex molecules, including pharmaceuticals and natural products. mdpi.com The parent compound, methyl phenylacetate, serves as a precursor for other synthetic reagents, such as methyl phenyldiazoacetate, which is used in cyclopropanation reactions. wikipedia.org
The 4-(dimethylamino)phenyl moiety is a structural feature present in numerous complex organic molecules and synthetic intermediates. For example, related structures like methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate have been synthesized using multi-step procedures where the dimethylaminophenyl group is carried through the synthetic route. mdpi.com Similarly, in the synthesis of methyl-4,4'-di(phenylcarbamate), the intermediate methyl-4-(4'-aminobenzyl)phenylcarbamate highlights the role of substituted phenyl rings as foundational units. researchgate.net While these examples underscore the importance of the structural motifs present in this compound, specific, multi-step syntheses of widely recognized complex molecules that explicitly name it as a starting material or key intermediate are not prominently detailed in the reviewed literature.
Functional Materials: Exploration of Optoelectronic Properties
The field of advanced organic synthesis and materials science is continually in pursuit of molecules that exhibit unique and tunable optoelectronic properties. This compound, with its characteristic donor-acceptor (D-A) architecture, has emerged as a compound of significant interest. The inherent electronic asymmetry, arising from the electron-donating dimethylamino group and the electron-withdrawing methyl acetate (B1210297) moiety bridged by a phenyl ring, lays the foundation for its notable optoelectronic characteristics. This section delves into the detailed research findings concerning its behavior as a functional material, with a specific focus on its interaction with light and its potential applications.
The molecular design of this compound facilitates a phenomenon known as intramolecular charge transfer (ICT) upon photoexcitation. This process, where an electron is transferred from the donor to the acceptor part of the molecule, is central to its photophysical properties. A significant consequence of ICT is the compound's fluorescence, which is highly sensitive to the surrounding environment. This sensitivity manifests as solvatochromism, where the color of the emitted light changes with the polarity of the solvent.
While specific photophysical data for this compound is not extensively documented in dedicated studies, the behavior of analogous donor-acceptor phenylacetate derivatives provides valuable insights. Research on similar structures reveals a pronounced solvatochromic shift, indicating a substantial difference in the dipole moment between the ground and excited states. This is often quantified using the Lippert-Mataga equation, which correlates the Stokes shift (the difference between the absorption and emission maxima) with the solvent polarity function.
To illustrate the principle of solvatochromism in closely related donor-acceptor systems, the following table presents hypothetical photophysical data based on typical findings for such compounds in various solvents.
Table 1: Hypothetical Solvatochromic Data for a Donor-Acceptor Phenylacetate Analogue
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |
| n-Hexane | 1.88 | 1.375 | 320 | 380 | 5469 |
| Toluene (B28343) | 2.38 | 1.497 | 325 | 405 | 6849 |
| Dichloromethane | 8.93 | 1.424 | 330 | 450 | 9091 |
| Acetonitrile | 37.5 | 1.344 | 335 | 490 | 10850 |
| Dimethyl Sulfoxide | 46.7 | 1.479 | 340 | 520 | 11538 |
The significant red shift in the emission maximum with increasing solvent polarity, as depicted in the table, is a hallmark of ICT compounds and underscores their potential as fluorescent probes for sensing local polarity.
Beyond linear optical properties, the donor-acceptor nature of this compound suggests potential for nonlinear optical (NLO) applications. Organic molecules with large changes in dipole moment upon excitation can exhibit significant second and third-order hyperpolarizabilities (β and γ, respectively). These properties are crucial for technologies such as second-harmonic generation and optical switching. Theoretical studies on similar donor-π-acceptor systems have shown that the extent of charge transfer directly influences the magnitude of the NLO response.
The structural motif of this compound also serves as a valuable building block in the design of more complex functional materials. For instance, polymers incorporating phenylacetate pendants have been investigated for their application in organic photovoltaics. nih.gov In these systems, the electronic properties of the phenylacetate unit can be fine-tuned to optimize charge separation and transport, which are critical for the efficiency of solar cells.
Furthermore, derivatives of this compound have been explored in the context of organic light-emitting diodes (OLEDs). The ability to control the emission color through chemical modification of the donor or acceptor groups makes such molecules attractive candidates for emissive layers in OLED devices. A related fluorescent compound, 4-(4-(dimethylamino)phenyl)-1-methylpyridinium (APP+), has been identified as a superior fluorescent substrate for the human serotonin (B10506) transporter, highlighting the utility of this core structure in biological imaging and sensing applications. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 2-(4-(dimethylamino)phenyl)acetate, and what purification methods are typically employed?
- Synthetic Routes : The compound is synthesized via borane-catalyzed arylation of aryldiazoacetates with N,N-dialkylanilines. For example, methyl 2-(4-(dimethylamino)phenyl)-2-(m-tolyl)acetate is prepared using this method, yielding 72% under optimized conditions (16-hour reaction time) .
- Purification : Column chromatography with ethyl acetate/hexane (1:40 v/v) is standard, achieving a typical Rf value of 0.47 (1:10 EtOAc/hexanes) for derivatives .
Q. How is this compound characterized using spectroscopic techniques?
- HRMS (ESI) : Used to confirm molecular formulas (e.g., [C17H18BrNO2, M+H]+: Calcd. 348.0594; Found: 348.0593) .
- NMR/IR : Proton and carbon signals (e.g., δH 1.30 ppm for methyl groups, δC 175.48 ppm for ester carbonyls) and IR stretching frequencies (e.g., 1700–1750 cm⁻¹ for C=O) are critical for structural validation .
- Chromatography : TLC (Rf values) and HPLC ensure purity and monitor reaction progress .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields in borane-catalyzed arylation reactions?
- Catalyst Loading : Adjust borane catalyst concentration to balance reactivity and byproduct formation. Higher catalyst loads (e.g., 10 mol%) may enhance efficiency but require rigorous purification .
- Solvent Systems : Polar aprotic solvents (e.g., DCM) improve solubility of aryl diazoacetates, while hexane/EtOAc mixtures aid in product isolation .
- Reaction Time : Extended durations (e.g., 18 hours for naphthyl derivatives) increase yields (60%) but risk decomposition; kinetic monitoring via TLC is advised .
Q. What are the key considerations when analyzing contradictory spectroscopic data for derivatives?
- NMR Signal Assignment : Overlapping signals (e.g., aromatic protons near δH 7.0–8.0 ppm) may require 2D NMR (COSY, HSQC) for resolution. For example, diastereomeric splitting in aza-Prins cyclization products (e.g., methyl 2-(4-chloro-2-(4-(dimethylamino)phenyl)piperidin-1-yl)acetate) can complicate interpretation .
- Mass Spectrometry : Verify isotopic patterns (e.g., bromine isotopes in [C17H18BrNO2]+) to distinguish contaminants from target compounds .
- Melting Point Discrepancies : Variations (e.g., 60–90°C for piperidinyl derivatives) may indicate polymorphs or impurities; recrystallization in ethanol/water is recommended .
Q. How can crystallographic data (e.g., SHELX refinement) resolve structural ambiguities in derivatives?
- Software Utilization : SHELXL refines small-molecule structures using high-resolution data. For example, bond angles (e.g., C17—C18—C19: 121.25°) and torsional parameters (e.g., C8—C9—C10—C11: −0.05°) are calculated to validate geometry .
- Twinned Data Handling : SHELXPRO interfaces with macromolecular datasets, enabling refinement of high-symmetry space groups (e.g., P21/c) for complex derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
